molecular formula C5H10 B094610 trans-2-Pentene CAS No. 109-68-2

trans-2-Pentene

Cat. No. B094610
CAS RN: 109-68-2
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-UHFFFAOYSA-N
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Description

Trans-2-pentene is an isomer of pentene, which is a colorless liquid with a petroleum-like odor. It is part of the alkene class of hydrocarbons characterized by a carbon-carbon double bond. The "trans" designation indicates that the two carbon atoms at the double bond are on opposite sides, giving the molecule a more linear structure compared to its "cis" counterpart.

Synthesis Analysis

The synthesis of trans-2-pentene can be achieved through the isomerization of 1-pentene. This process can be catalyzed by various metal complexes. For instance, a Pt(II)-Sn(II) complex in the presence of hydrogen can isomerize 1-pentene to a mixture of 2-pentenes, with the trans isomer being predominant . Similarly, Ni(I)-triphenylphosphine complexes have been used to selectively isomerize 1-pentene, with the addition of tin(II) chloride increasing the activity and favoring the formation of the cis isomer . Moreover, H4Ru4(CO)12 has been utilized for the isomerization of 1-pentene to both cis and trans-2-pentene .

Molecular Structure Analysis

The molecular structure of trans-2-pentene has been studied using various spectroscopic techniques. For example, the conformational diversity of trans-2-pentenal, a related compound, has been explored using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy, revealing the presence of different conformers . Additionally, the crystal structures of geometrical isomeric pairs of related cobalt complexes have been determined, providing insights into the bond lengths and geometries of such compounds .

Chemical Reactions Analysis

Trans-2-pentene undergoes various chemical reactions, including isomerization and hydrogenation. The isomerization reaction can be photosensitized by benzene, leading to a photostationary state with a cis to trans ratio close to unity . The thermal reaction of 2-pentene at high temperatures results in a range of decomposition products, including methane and 1,3-butadiene, with the formation of 1-pentene occurring through a free radical chain mechanism . Semi-empirical calculations have been performed to understand the activation energies and reaction paths for the cis-trans isomerization of 2-pentene .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-pentene are influenced by its molecular structure. The trans configuration leads to a less polar molecule compared to the cis isomer, which can affect its solubility and reactivity. The catalytic isomerization reactions often show first-order behavior, indicating a direct proportionality between the reaction rate and the concentration of the reactant [2, 4, 8]. The influence of various catalysts and reaction conditions on the selectivity and rate of isomerization has been extensively studied, revealing the importance of molecular congestion at active sites and the role of ligands in determining the outcome of the reaction .

Scientific Research Applications

  • Adsorption and Reaction on Palladium Surfaces : Trans-2-Pentene shows unique adsorption behaviors on palladium surfaces, exhibiting distinct molecular adsorption states. These states include multilayer, π-bonded pentene, and interchanging di-σ-bonded pentene/pentyl groups. On Pd nanoparticles, trans-2-Pentene undergoes dehydrogenation more readily than on Pd(111) surfaces, and also exhibits extensive H–D exchange reactions (Doyle, Shaikhutdinov, & Freund, 2004).

  • Thermal Decomposition Properties : At temperatures around 470°–535°C, trans-2-Pentene undergoes thermal decomposition, producing methane and 1,3-butadiene as primary products. This process is influenced by temperature and follows a free radical chain mechanism (Perrin, Richard, & Martin, 1978).

  • Isomerization Catalyzed by Platinum and Tin Complexes : In the presence of hydrogen and a Pt II -Sn II complex, 1-pentene isomerizes at room temperature to a mixture of 2-pentenes, with trans-2-Pentene predominating. This process is influenced by the temperature and the Pt/Sn ratio (Bond & Hellier, 1967).

  • Hydroisomerization Catalyzed by Rhodium Halides : Tris(triphenylphosphine)rhodium chloride catalyzes the hydrogenation of cis-2-pentene, with isomerization to trans-2-Pentene and 1-pentene. The reaction rates and product distribution are influenced by the type of halogen present in the catalyst (Bond & Hillyard, 1968).

  • Hydrogenation Activity and Selectivity : The hydrogenation of trans-2-Pentene over a 1% Pd/alumina catalyst showed distinct activity and selectivity patterns. The rate of hydrogenation varied among different pentene isomers, and in competitive environments, these rates were significantly influenced (Canning, Jackson, Monaghan, & Wright, 2006).

Safety And Hazards

Trans-2-Pentene is flammable and can form explosive mixtures with air . Prolonged exposure can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(E)-pent-2-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

QMMOXUPEWRXHJS-HWKANZROSA-N
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Canonical SMILES

CCC=CC
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Isomeric SMILES

CC/C=C/C
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Molecular Formula

C5H10
Record name 2-PENTENE, (E)-
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DSSTOX Substance ID

DTXSID50891268
Record name (2E)-2-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline]
Record name 2-PENTENE, (E)-
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Record name trans-2-Pentene
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Boiling Point

36.3 °C
Record name TRANS-2-PENTENE
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Flash Point

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP)
Record name 2-PENTENE, (E)-
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Solubility

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C
Record name TRANS-2-PENTENE
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Density

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C
Record name TRANS-2-PENTENE
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Vapor Density

2.4 (Air= 1)
Record name TRANS-2-PENTENE
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Vapor Pressure

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C
Record name trans-2-Pentene
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Product Name

trans-2-Pentene

Color/Form

Liquid

CAS RN

646-04-8, 109-68-2, 58718-78-8, 68956-55-8
Record name 2-PENTENE, (E)-
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Melting Point

-140.2 °C
Record name TRANS-2-PENTENE
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Synthesis routes and methods I

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
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lactam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Pentene
Reactant of Route 2
trans-2-Pentene
Reactant of Route 3
trans-2-Pentene
Reactant of Route 4
trans-2-Pentene
Reactant of Route 5
trans-2-Pentene
Reactant of Route 6
Reactant of Route 6
trans-2-Pentene

Citations

For This Compound
3,290
Citations
JL Couturier, C Paillet, M Leconte… - … Edition in English, 1992 - Wiley Online Library
… of 500 equivalents of cis-2-pentene or trans-2-pentene is reached in 1 min at 25 "C (the … In the metathesis of trans-2pentene, the cis/trans ratios of both C, and C, are equal to 0.004 …
Number of citations: 162 onlinelibrary.wiley.com
MS Kharasch, C Walling, FR Mayo - Journal of the American …, 1939 - ACS Publications
… of hydrogen bromide to trans-2-pentene. Furthermore, it shows that the addition of hydrogen chloride as well as hy- drogen bromide to both cis- and trans-2-pentene results in an …
Number of citations: 17 pubs.acs.org
D Teschner, A Pestryakov, E Kleimenov, M Hävecker… - Journal of …, 2005 - Elsevier
… , hydrogen, and olefin (trans-2-pentene) system to gain better … , we concluded that trans-2-pentene is hydrogenated in σ-… the chemisorption geometry of trans-2-pentene on palladium, …
Number of citations: 58 www.sciencedirect.com
D Perrin, C Richard, R Martin - International journal of chemical …, 1988 - Wiley Online Library
H 2 S accelerates the thermal isomerization of cis‐2‐pentene (P2c) to 1‐pentene (P1) and trans‐2‐pentene (P2t) to around 800 K. This effect is interpreted on the basis of a free radical …
Number of citations: 20 onlinelibrary.wiley.com
M Weber, A Hake, F Stuhl - International journal of chemical …, 1997 - Wiley Online Library
… To our knowledge, no kinetic study has been reported on the reaction of O(3P) with trans-2-pentene. The rate constants of Table I are displayed in Figures 1 to 4 in form of Arrhenius …
Number of citations: 12 onlinelibrary.wiley.com
JL Bilhou, JM Basset, R Mutin… - Journal of the American …, 1977 - ACS Publications
… Abstract: A stereochemical approach of metathesis of cis-and trans-2-pentene has been carried out with several precursor complexes of tungsten. A mechanism of coordination of the …
Number of citations: 126 pubs.acs.org
F Yi, JP Cao, D Xu, Z Tao, C Hu, Y Bai, G Zhao… - Applied Surface …, 2022 - Elsevier
… groups overlapped the bands caused by the trans-2-pentene product. Therefore, this process … Subsequently, the transformation of cis-2-pentene to trans-2-pentene was realized by CC …
Number of citations: 5 www.sciencedirect.com
RHA Bosma, XD Xu, JC Mol - Journal of Molecular Catalysis, 1982 - Elsevier
… In order to investigate the effect of the ligands of the cocatalyst on the stereoselectivity, we studied the metathesis of c-is- and trans-2-pentene with the catalyst sys’ems WCls-SnR4 …
Number of citations: 18 www.sciencedirect.com
DW Scott, G Waddington - Journal of the American Chemical …, 1950 - ACS Publications
Vapor Pressure of cis-2-Pentene, trans-2-Pentene and 3-Methyl-1-butene … Similar studieshave now been made of the remaining three pentene isomers, m-2-pentene, trans-2pentene …
Number of citations: 10 pubs.acs.org
S Dong, K Zhang, EM Ninnemann, A Najjar… - Combustion and …, 2021 - Elsevier
… IDT measurements for trans-2-pentene (> 99%) were performed and the results are very close to that of trans- and cis-2-pentene mixture, with the comparison provided in Fig. S3 of the …
Number of citations: 45 www.sciencedirect.com

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